molecular formula C15H13Cl3N2O3S B11699977 Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate

Cat. No.: B11699977
M. Wt: 407.7 g/mol
InChI Key: MMAWQGNRWQFDIZ-UHFFFAOYSA-N
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Description

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a complex organic compound with the molecular formula C15H13Cl3N2O3S and a molecular weight of 407.705 g/mol . This compound is characterized by the presence of a benzoate group, a trichloroethyl group, and a thienylcarbonyl group, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate typically involves the following steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetyl chloride with an appropriate amine to form the trichloroethyl intermediate.

    Coupling with Thienylcarbonyl Group: The intermediate is then reacted with thienylcarbonyl chloride in the presence of a base such as triethylamine to form the desired product.

    Esterification: The final step involves the esterification of the product with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate can be compared with other similar compounds:

Properties

Molecular Formula

C15H13Cl3N2O3S

Molecular Weight

407.7 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate

InChI

InChI=1S/C15H13Cl3N2O3S/c1-23-13(22)9-5-2-3-6-10(9)19-14(15(16,17)18)20-12(21)11-7-4-8-24-11/h2-8,14,19H,1H3,(H,20,21)

InChI Key

MMAWQGNRWQFDIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Origin of Product

United States

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